molecular formula C9H11NOS B12798623 s-(3-Methylphenyl) methylcarbamothioate CAS No. 29416-87-3

s-(3-Methylphenyl) methylcarbamothioate

Cat. No.: B12798623
CAS No.: 29416-87-3
M. Wt: 181.26 g/mol
InChI Key: KVOXNXAVDOGXRK-UHFFFAOYSA-N
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Description

S-(3-Methylphenyl) methylcarbamothioate is a thiocarbamate derivative characterized by a methylcarbamothioate group (-SCONHCH₃) attached to a 3-methylphenyl substituent. Thiocarbamates are known for their enzyme-inhibiting properties, often targeting acetylcholinesterase or other biological pathways in pests .

Properties

CAS No.

29416-87-3

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

S-(3-methylphenyl) N-methylcarbamothioate

InChI

InChI=1S/C9H11NOS/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

KVOXNXAVDOGXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on functional groups, substituents, and applications:

Methasulfocarb (S-4-Methylsulfonyloxyphenyl Methylthiocarbamate)
  • CAS No.: 66952-49-6
  • Molecular Formula: C₉H₁₁NO₄S₂
  • Key Features :
    • Thiocarbamate functional group (-SCONHCH₃).
    • 4-Methylsulfonyloxy substituent on the phenyl ring.
    • Used as a fungicide and plant growth regulator (e.g., Trade name: Kayabest) .
Methyl (3-Hydroxyphenyl)-carbamate
  • CAS No.: 13683-89-1
  • Molecular Formula: C₈H₉NO₃
  • Key Features :
    • Carbamate functional group (-OCONHCH₃).
    • 3-Hydroxy substituent on the phenyl ring.
    • General industrial use; safety precautions include dust explosion risks and recommendations for respiratory protection .
S-(3-Methylphenyl) Methylcarbamothioate (Target Compound)
  • Inferred Structure :
    • Thiocarbamate group (-SCONHCH₃).
    • 3-Methyl substituent on the phenyl ring.

Comparative Data Table

Parameter Methasulfocarb Methyl (3-Hydroxyphenyl)-carbamate This compound (Inferred)
Functional Group Thiocarbamate (-SCONHCH₃) Carbamate (-OCONHCH₃) Thiocarbamate (-SCONHCH₃)
Substituent 4-Methylsulfonyloxy 3-Hydroxy 3-Methyl
Molecular Formula C₉H₁₁NO₄S₂ C₈H₉NO₃ Likely C₉H₁₁NOS₂
Primary Use Fungicide, growth regulator General industrial use Hypothesized agrochemical use
Key Hazards Not specified Dust explosion risk Likely moderate toxicity (thiocarbamate class)
Lipophilicity High (sulfonyloxy enhances) Moderate (hydroxy reduces) High (methyl enhances)

Substituent Effects on Bioactivity and Stability

  • Methasulfocarb : The 4-methylsulfonyloxy group increases electron-withdrawing effects, enhancing stability and interaction with fungal enzymes. Its sulfonyl group may improve systemic mobility in plants .
  • Methyl (3-Hydroxyphenyl)-carbamate : The 3-hydroxy group increases polarity, reducing lipid solubility but improving water dispersibility. This may limit its environmental persistence compared to thiocarbamates .
  • This compound : The 3-methyl group likely boosts lipophilicity, favoring cuticle penetration in pests. However, the absence of electron-withdrawing groups may reduce enzymatic targeting efficiency compared to methasulfocarb.

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